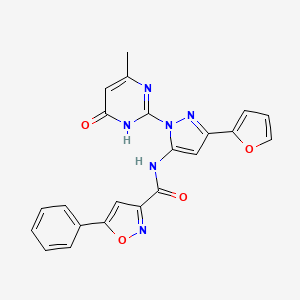![molecular formula C18H18N2OS B2366631 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone CAS No. 332045-92-8](/img/structure/B2366631.png)
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are important for the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Theoretical Study
The spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, including the compound , have been extensively studied. These studies reveal insights into their electronic absorption, excitation, and fluorescence properties in different solvents. Quantum chemistry calculations, including DFT and TD-DFT methods, have provided a deeper understanding of the compounds' electronic structures and the influence of methyl substitution on their spectroscopic behavior (Al-Ansari, 2016).
Anti-tumor Activity
Research into thienopyridine and benzofuran derivatives, related to the structure of the specified compound, has identified new cytotoxic agents that exhibit selective activity against tumorigenic cell lines. These studies contribute to the understanding of structure-activity relationships (SAR) in the development of anti-tumor agents (Hayakawa et al., 2004).
Anti-inflammatory and Analgesic Activity
The synthesis and evaluation of heterocyclic compounds through reactions involving related methanones have been explored for anti-inflammatory and analgesic applications. These studies highlight the potential of such compounds in developing new therapeutic agents (Sondhii et al., 1996).
Catalysis and Organic Synthesis
Investigations into zinc complexes with multidentate nitrogen ligands, including related compounds, have been conducted to develop new catalysts for aldol reactions. These studies are pivotal for advancing synthetic methodologies in organic chemistry (Darbre et al., 2002).
Antimicrobial and Anticancer Agents
Research on organotin(IV) complexes and novel 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structures related to the specified compound, has explored their antimicrobial and anticancer activities. These studies contribute to the search for new drugs with potential applications in treating infections and cancer (Singh et al., 2016).
Propiedades
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-9-5-7-13(8-6-9)16(21)17-15(19)14-11(3)10(2)12(4)20-18(14)22-17/h5-8H,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCIMSFPRHLTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

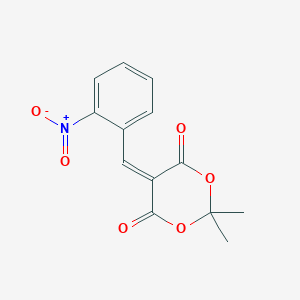
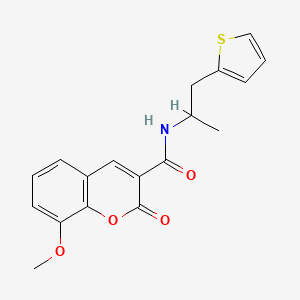
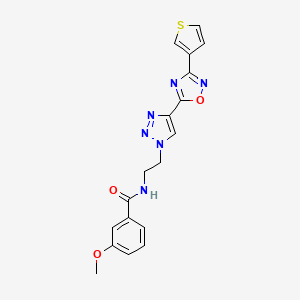
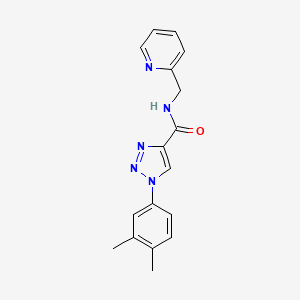
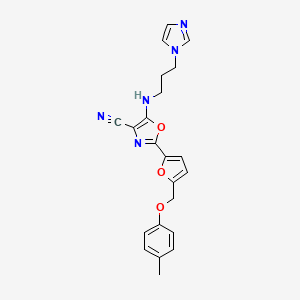
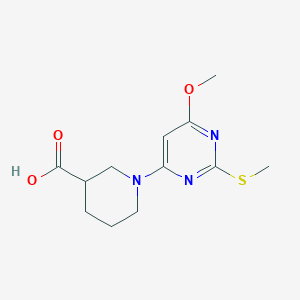
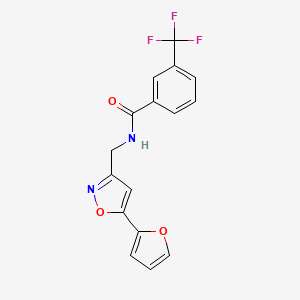
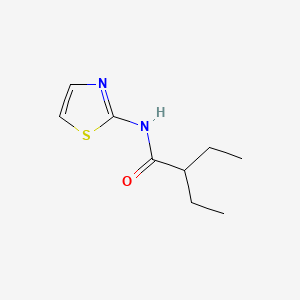
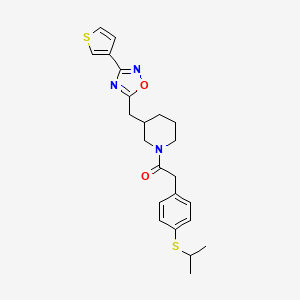
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2366560.png)
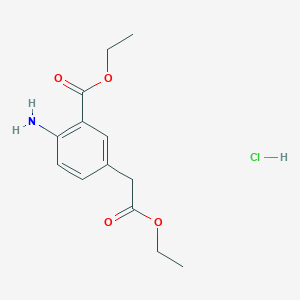
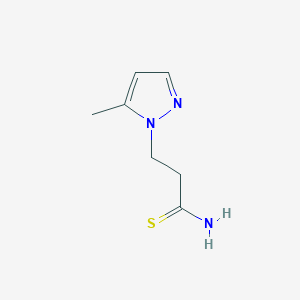
![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)
